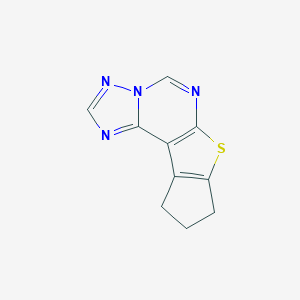![molecular formula C13H15N3OS2 B292490 2-(allylsulfanyl)-3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292490.png)
2-(allylsulfanyl)-3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylsulfanyl)-3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of 2-(allylsulfanyl)-3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of various enzymes and proteins involved in cell proliferation and survival. It has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which leads to the induction of apoptosis. It also inhibits the activity of cyclin-dependent kinases, which are involved in cell cycle progression, leading to cell cycle arrest.
Biochemical and Physiological Effects
Studies have reported that 2-(allylsulfanyl)-3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to the inhibition of cancer cell proliferation. Additionally, it has also been found to exhibit antibacterial and antifungal activities, leading to the inhibition of bacterial and fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(allylsulfanyl)-3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is its potential applications in various fields of science. It has shown promising results as an anticancer agent and exhibits antibacterial and antifungal activities. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to study its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research on 2-(allylsulfanyl)-3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One of the areas of research could be the development of more efficient and cost-effective synthesis methods. Additionally, the pharmacokinetics and pharmacodynamics of this compound need to be studied in detail to determine its potential applications as a drug candidate. Further research could also focus on the development of novel derivatives of this compound with improved solubility and efficacy.
Conclusion
In conclusion, 2-(allylsulfanyl)-3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that exhibits potential applications in various fields of science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to determine its potential applications as a drug candidate.
Méthodes De Synthèse
The synthesis of 2-(allylsulfanyl)-3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been reported using different methods. One of the most common methods involves the reaction of 2-aminothiophenol with allyl bromide in the presence of potassium carbonate to yield 2-allylthioaniline. This compound is then reacted with 2,3-dichloroquinoxaline in the presence of sodium hydride to form the final product.
Applications De Recherche Scientifique
2-(Allylsulfanyl)-3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit potential applications in various fields of science. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have reported that it inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has also been found to exhibit antibacterial and antifungal activities.
Propriétés
Formule moléculaire |
C13H15N3OS2 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
3-amino-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H15N3OS2/c1-2-7-18-13-15-11-10(12(17)16(13)14)8-5-3-4-6-9(8)19-11/h2H,1,3-7,14H2 |
Clé InChI |
ABQZXUIXTZJEME-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N |
SMILES canonique |
C=CCSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate](/img/structure/B292411.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide](/img/structure/B292415.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide](/img/structure/B292416.png)
![N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-2-thiophenecarboxamide](/img/structure/B292417.png)
![4-chloro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide](/img/structure/B292418.png)
![4-fluoro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292420.png)
![4-{5-ethoxy-2-[(1-methylpropylidene)amino]phenyl}-3-iminodihydro-2(3H)-furanone](/img/structure/B292421.png)
![4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone](/img/structure/B292422.png)
![3-imino-4-{2-[(1-methylethylidene)amino]phenyl}dihydro-2(3H)-furanone](/img/structure/B292423.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea](/img/structure/B292426.png)
![2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B292428.png)

![4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B292430.png)
